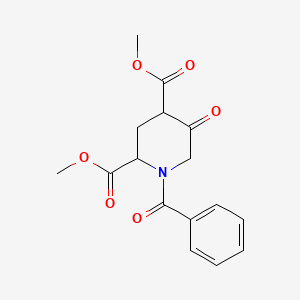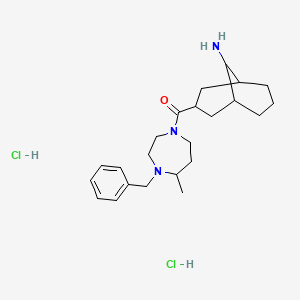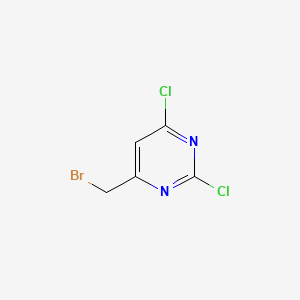![molecular formula C10H16N4O2 B568006 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine CAS No. 1245782-69-7](/img/structure/B568006.png)
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a chemical compound with the linear formula C10H16N4O2 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of similar compounds involves the sequential formation of 1,2,3-triazole and pyrazine rings . For instance, the reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .Molecular Structure Analysis
The molecular structure of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine consists of a triazole ring fused with a pyrazine ring . The compound also contains a Boc (tert-butoxycarbonyl) protecting group .Aplicaciones Científicas De Investigación
Application 1: Modulation of σ-Receptors
- Results : Studies have shown that compounds like 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine can exhibit high affinity for σ-receptors, suggesting potential therapeutic applications .
Application 2: Inhibition of β-Secretase-1 (BACE-1)
- Results : The compound has shown inhibitory effects on BACE-1, indicating its potential use in Alzheimer’s disease research and treatment .
Application 3: Antiviral Activity
- Results : The compound has demonstrated the ability to inhibit viral replication, providing a basis for its use in antiviral therapies .
Application 4: c-Met Inhibition
- Results : There is evidence that the compound can inhibit c-Met, suggesting its potential as a cancer therapeutic agent .
Application 5: GABA A Modulating Activity
- Results : The compound has shown modulatory effects on GABA A receptors, indicating its potential for the development of neurological drugs .
Application 6: Fluorescent Probes
- Results : As a fluorescent probe, the compound has been utilized to label and track biological molecules, providing insights into cellular mechanisms .
Application 7: Cytochrome Cyp8b1 Inhibition
- Results : The compound has been reported to inhibit Cytochrome Cyp8b1, which could have implications for the treatment of hypercholesterolemia .
Application 8: Adenosine Receptor Antagonism
- Results : Some derivatives of the compound have been found to be potent adenosine receptor antagonists, with potential anticancer and anti-inflammatory activities .
Application 10: Drug Development
Propiedades
IUPAC Name |
tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDRGQJIDIENS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139881 |
Source


|
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine | |
CAS RN |
1245782-69-7 |
Source


|
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)
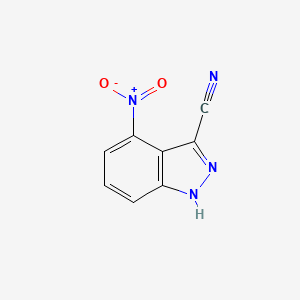

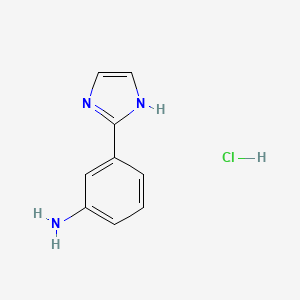
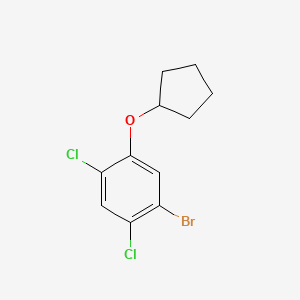
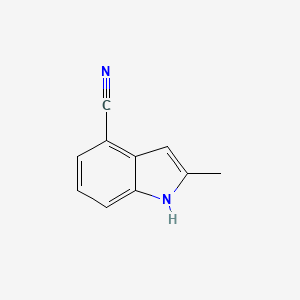
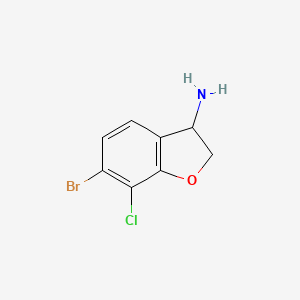
![[4-(4-Methoxyphenyl)pyrimidin-5-yl]methanol](/img/structure/B567937.png)

